molecular formula C19H18ClNO3S B4849539 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid

3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid

Cat. No.: B4849539
M. Wt: 375.9 g/mol
InChI Key: DJLOEXZQMGRLLW-UHFFFAOYSA-N
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Description

3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

3-[1-[2-(2-chlorophenoxy)ethyl]-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c20-15-4-1-2-5-17(15)24-12-11-21-14(8-10-19(22)23)7-9-16(21)18-6-3-13-25-18/h1-7,9,13H,8,10-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLOEXZQMGRLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCN2C(=CC=C2C3=CC=CS3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the thiophene and chlorophenoxy groups. The final step involves the formation of the propanoic acid moiety.

    Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Thiophene Introduction: The thiophene group can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrrole.

    Chlorophenoxy Group Addition: The chlorophenoxy group can be added via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate leaving group on the pyrrole ring.

    Propanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenoxy and thiophene groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}acetic acid
  • **3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}butanoic acid

Uniqueness

The unique combination of the chlorophenoxy, thiophene, and pyrrole groups in 3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or reactivity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{1-[2-(2-Chlorophenoxy)ethyl]-5-(thiophen-2-YL)-1H-pyrrol-2-YL}propanoic acid

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